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Compound Name: Centanafadine Hydrochloride

Cat. No.: B606595

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centanafadine hydrochloride is a novel triple reuptake inhibitor that modulates
norepinephrine (NE), dopamine (DA), and serotonin (5-HT) transporters.[1] Under investigation
for the treatment of attention-deficit/hyperactivity disorder (ADHD), its unique pharmacological
profile suggests potential for efficacy in treating core ADHD symptoms with a favorable side-
effect profile.[1][2] This document provides detailed application notes and protocols for the use
of centanafadine hydrochloride in research settings, summarizing key guantitative data and
outlining experimental methodologies from preclinical and clinical studies.

Physicochemical Properties and Formulation

Centanafadine hydrochloride is a small molecule that is orally administered. For in vitro and
in vivo preclinical studies, specific solvent preparations are required to ensure solubility and
stability.

Table 1: In Vitro and In Vivo Solution Preparation for
Centanafadine Hydrochloride[4]
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Solvent Maximum
Protocol . o Notes
Composition Solubility

Yields a clear solution.
, ) 10% DMSO, 40% o
In Vitro & In Vivo > 2.08 mg/mL (8.46 Heat and/or sonication
PEG300, 5% Tween- o o
Protocol 1 ) mM) can aid dissolution if
80, 45% Saline o
precipitation occurs.

10% DMSO, 90%

) ) > 2.08 mg/mL (8.46 Suitable for in vivo
In Vivo Protocol 2 (20% SBE-B-CD in . )
) mM) administration.
Saline)
An alternative
i 10% DMSO, 90% = 2.08 mg/mL (8.46 ) o
In Vivo Protocol 3 ) formulation for in vivo
Corn QOil mM)

studies.

It is recommended to prepare a clear stock solution using an in vitro method first and then add
co-solvents for in vivo preparations. Working solutions for in vivo experiments should be freshly
prepared on the day of use.[3]

Preclinical Pharmacology

Centanafadine exhibits a distinct binding affinity for monoamine transporters, with the highest
potency for the norepinephrine transporter.

Table 2: In Vitro Binding Affinity of Centanafadine for
Human Monoamine Transporters[1][5]

Transporter IC50 (nM)
Norepinephrine Transporter (NET) 6
Dopamine Transporter (DAT) 38
Serotonin Transporter (SERT) 83

Experimental Protocol: Monoamine Transporter Binding
Assay (General)
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While the specific protocol used to derive the IC50 values for centanafadine is not publicly
detailed, a general radioligand binding assay protocol for monoamine transporters is as follows:

o Cell Culture: Utilize cell lines (e.g., HEK293) stably transfected with the human
norepinephrine, dopamine, or serotonin transporter.

o Assay Buffer: Prepare an appropriate buffer, such as Krebs-Henseleit buffer (KHB).

¢ Incubation: In a multi-well plate, incubate the transporter-expressing cells with a specific
radioligand (e.g., [3H]nisoxetine for NET) and varying concentrations of centanafadine
hydrochloride.

e Washing and Lysis: After incubation, wash the cells to remove unbound radioligand and then
lyse the cells to release the bound radioligand.

 Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.

» Data Analysis: Determine the concentration of centanafadine that inhibits 50% of the specific
radioligand binding (IC50) by non-linear regression analysis.

4 Radioligand Binding Assay Workflow h

(Centanafadine (varying concentrationsg

Gadioligand (e.g., [3H]nisoxetine) @ (Washing]—b(Cell Lyss]—b(&:intillalion Counting)—b IC50 Determination
Transporter-expressing cells

AN /

Click to download full resolution via product page

Workflow for a typical radioligand binding assay.
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In Vivo Neurochemistry: Microdialysis in Rats

In vivo microdialysis studies in rats have demonstrated that centanafadine significantly
increases extracellular levels of norepinephrine and dopamine in the prefrontal cortex and

dopamine in the striatum.[4]

Table 3: Peak Increase in Extracellular Neurotransmitter
Levels in Rats Following Centanafadine

|ministration[5]

Peak Increase from

Brain Region Neurotransmitter .
Baseline
Prefrontal Cortex Norepinephrine (NE) 375%
Prefrontal Cortex Dopamine (DA) 300%
Striatum Dopamine (DA) 400%

Experimental Protocol: In Vivo Microdialysis (General
Protocol)

The following is a general protocol for in vivo microdialysis in the rat prefrontal cortex, which
can be adapted for studies with centanafadine:

o Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula
targeting the medial prefrontal cortex. Allow for a recovery period of at least three days.[3]

e Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe
through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a

constant flow rate (e.g., 1 pl/min).[3]

» Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter

levels.

o Drug Administration: Administer centanafadine hydrochloride via the desired route (e.qg.,

intraperitoneal injection).
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o Sample Collection: Continue to collect dialysate samples at regular intervals post-
administration.

» Neurotransmitter Analysis: Analyze the concentration of norepinephrine and dopamine in the
dialysate samples using high-performance liquid chromatography with electrochemical
detection (HPLC-ED).

/In Vivo Microdialysis Experimental Workﬂow\
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General workflow for in vivo microdialysis experiments.

Clinical Research: Dosage and Administration in
ADHD Trials

Centanafadine has been evaluated in numerous clinical trials for ADHD in adult, adolescent,
and pediatric populations. The sustained-release (SR) tablet formulation is typically
administered twice daily.

Table 4: Summary of Centanafadine Hydrochloride

in Adul “linical Trials[4][5][6]

. Total Daily Dosing .
Study Phase Formulation Titration
Dose (TDD) Schedule
Sustained- Titrated to target
400 mg, 600 mg, ) )
Phase 2b Release (SR) Twice daily dose over 1
800 mg
Tablets week.
200 mg group:
no titration. 400
Sustained- mg group:
200 mg or 400 ) ) ) .g'g P
Phase 3 Release (SR) Twice daily initiated at 200
m
Tablets J mg TDD for 7
days, then
escalated.
Initiated at 200
Sustained- mg TDD for 7
Long-term Safety = Release (SR) 400 mg Twice daily days, then up-
Tablets titrated to 400

mg TDD.

Table 5: Summary of Centanafadine Hydrochloride
Dosage in Pediatric and Adolescent ADHD Clinical
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Trials[1][7]

. . . Dosing
Population Formulation Dosing Notes
Schedule
High dose
164.4 mg (low
Adolescents (13- N ] demonstrated
Not specified dose) or 328.8 Once daily o
17 years) ) significant
mg (high dose) i
efficacy.
) High dose
) Weight-based
Children (6-12 » ] ] demonstrated
Not specified low and high Once daily o
years) significant
doses i
efficacy.

Clinical Trial Protocol: Phase 3 Study in Adults with
ADHD (General Outline)[4][6]

» Screening and Washout Period: Up to 28 days to determine eligibility and wash out any
prohibited medications.

» Single-Blind Placebo Run-in: A 1-week period where all participants receive a placebo to
establish baseline symptom severity and identify placebo responders.

e Double-Blind Treatment: A 6-week period where eligible participants are randomized to
receive either centanafadine SR (200 mg or 400 mg total daily dose) or a matching placebo,
administered twice daily.

e Follow-up: A 7 to 10-day follow-up period after the last dose to monitor for any adverse
events.

Phase 3 Clinical Trial Design for Adult ADHD

! ' ) Centanafadine or Placebo »
Screening & Washout (< 28 days) Single-Blind Placebo Run-in (1 week) Randomization Double-Blind Treatment (6 weeks) Follow-up (7-10 days)
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Logical flow of a typical Phase 3 clinical trial for centanafadine in adults with ADHD.

Safety and Tolerability

Across clinical trials, centanafadine has been generally well-tolerated. The most commonly
reported treatment-emergent adverse events (TEAES) are typically mild to moderate in severity.

Table 6: Common Treatment-Emergent Adverse Events

In Adult ADHD Trials 1E[Qqugngy > Elaggbgum

Adverse Event

Decreased appetite

Headache

Nausea

Dry mouth

Upper respiratory tract infection

Diarrhea

Conclusion

Centanafadine hydrochloride is a promising investigational drug for ADHD with a well-defined
mechanism of action and a growing body of clinical data supporting its efficacy and safety. The
protocols and data presented in these application notes provide a comprehensive resource for
researchers and drug development professionals working with this compound in both
preclinical and clinical settings. Further research may continue to elucidate its full therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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